Trx-red
Overview
Description
Trx-red, also known as NBL-SS perchlorate, is a red-emitting fluorescent probe derived from the nile blue fluorophore. It is specifically designed for selectively imaging thioredoxin in live cells and in vivo. Thioredoxin is a ubiquitous redox-regulating protein involved in cell growth, differentiation, and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trx-red is synthesized through a series of chemical reactions involving the nile blue fluorophore. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the derivatization of nile blue to introduce the red-emitting properties and the specific targeting capabilities for thioredoxin .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in batches and undergoes rigorous quality control to meet the required standards for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Trx-red primarily undergoes redox reactions due to its interaction with thioredoxin. The compound is designed to respond to the redox state of thioredoxin, making it a valuable tool for studying redox processes in cells .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include thioredoxin, thioredoxin reductase, and NADPH. The typical conditions for these reactions involve physiological pH and temperature, as the compound is used in live cell imaging .
Major Products Formed
The major product formed from the reaction of this compound with thioredoxin is a fluorescent complex that emits red light. This fluorescence is used to visualize and study the redox state of thioredoxin in live cells .
Scientific Research Applications
Mechanism of Action
Trx-red exerts its effects by selectively binding to thioredoxin and undergoing a redox reaction. The compound’s fluorescence is activated upon interaction with the reduced form of thioredoxin, allowing researchers to visualize and study the redox state of thioredoxin in live cells. The molecular targets involved in this process include thioredoxin, thioredoxin reductase, and NADPH .
Comparison with Similar Compounds
Trx-red is unique in its ability to selectively image thioredoxin in live cells with high specificity and sensitivity. Similar compounds include other redox-sensitive fluorescent probes, such as:
Thioredoxin Green: Another thioredoxin-specific probe that emits green fluorescence, used for similar applications but with different spectral properties.
Peroxiredoxin Probes: Fluorescent probes targeting peroxiredoxin, another redox-regulating protein, used for studying different aspects of cellular redox processes.
This compound stands out due to its red emission, fast response, and high fluorescence signal, making it a valuable tool for studying thioredoxin in various scientific research applications .
Properties
IUPAC Name |
[5-[2-(2-hydroxyethyldisulfanyl)ethoxycarbonylamino]benzo[a]phenoxazin-9-ylidene]-bis(3-methoxy-3-oxopropyl)azanium;perchlorate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S2.ClHO4/c1-37-26(34)9-11-32(12-10-27(35)38-2)19-7-8-22-24(17-19)40-25-18-23(20-5-3-4-6-21(20)28(25)30-22)31-29(36)39-14-16-42-41-15-13-33;2-1(3,4)5/h3-8,17-18,33H,9-16H2,1-2H3;(H,2,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNWDHNXIAUEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OCCSSCCO)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O12S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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